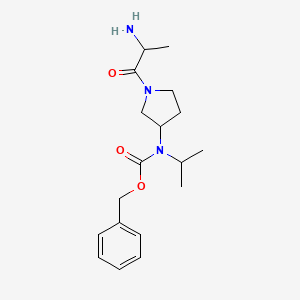

Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(isopropyl)carbamate

CAS No.:

Cat. No.: VC19808078

Molecular Formula: C18H27N3O3

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H27N3O3 |

|---|---|

| Molecular Weight | 333.4 g/mol |

| IUPAC Name | benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate |

| Standard InChI | InChI=1S/C18H27N3O3/c1-13(2)21(16-9-10-20(11-16)17(22)14(3)19)18(23)24-12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,19H2,1-3H3 |

| Standard InChI Key | YGIOWVCQSYASDA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N(C1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |

Introduction

Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(isopropyl)carbamate, also known as [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester, is a complex organic compound with a specific chemical structure and potential applications in the field of specialty materials. This compound is supplied by companies like Parchem, which specializes in distributing a wide range of specialty chemicals globally .

Applications and Potential Uses

While specific applications of Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(isopropyl)carbamate are not extensively documented, compounds with similar structures are often explored for their potential in pharmaceuticals or as intermediates in organic synthesis. The presence of the pyrrolidine ring and carbamate functionality suggests potential biological activity or utility in drug development.

Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate

-

CAS Number: 919108-51-3

-

Molecular Formula: C₁₇H₂₅N₃O₃

-

Synonyms: [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester, AM97377 .

Research Findings and Future Directions

Research on compounds like Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(isopropyl)carbamate is often focused on their potential biological activities or as intermediates in the synthesis of more complex molecules. Future studies could explore their pharmacological properties, such as cytotoxicity or enzyme inhibition, which might lead to applications in drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume